3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid
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Overview
Description
“3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid” is a chemical compound with a unique structure. It finds applications in various scientific research, ranging from drug development to material synthesis. Thiazoles, which are important components of this compound, are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
Thiazole derivatives, including the one , have been synthesized with variable substituents as target structures, and their biological activities have been evaluated . A series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized, aiming to improve the druggability of target compounds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The variation of substituents at the 3 and 5 positions of the phenyl group has only a negligible effect . Activation of position 3 with 2-methoxy group turns out to be less than the activation of position 4 with 5-methoxy group, which is not conjugated with 1,2,3-thiadiazole moiety .Scientific Research Applications
Integrin Antagonism
A study by Duplantier et al. (2001) explored isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent antagonists of the α4β1 integrin. This included compounds like 3-[3-(1-{2-[3-methoxy-4-(3-o-tolyl-ureido)-phenyl]-acetylamino}-3-methyl-butyl)-isoxazol-5-yl]-propionic acid, demonstrating efficacy in allergic mouse models when delivered systemically (Duplantier et al., 2001).
Urease Inhibition
Nazir et al. (2018) discussed the synthesis of various compounds, including those with structural similarities to 3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid. These molecules showed potent in vitro inhibitory potential against the urease enzyme, suggesting their relevance in therapeutic applications (Nazir et al., 2018).
Antimicrobial Evaluation
In the study by Noolvi et al. (2016), 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and exhibited significant antimicrobial activities against various microbial strains. This underscores the potential of related compounds in antimicrobial research (Noolvi et al., 2016).
Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) investigated radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including those structurally similar to this compound. The modified polymers displayed increased thermal stability and promising biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).
Anticancer Activity
Lu et al. (2009) discovered 4-substituted methoxybenzoyl-aryl-thiazoles, structurally related to the compound , as novel anticancer agents. These compounds showed improved antiproliferative activity against melanoma and prostate cancer cells and inhibited tubulin polymerization (Lu et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different outcomes depending on the specific derivative and target . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Future Directions
Thiazoles have been the focus of considerable research in recent years, especially 4-phenylthiazol derivatives have been reported to inhibit cancer cell proliferation, migration and invasion through a variety of mechanisms and druggable targets . This suggests that “3-(2-(3-(4-Methoxyphenyl)ureido)thiazol-4-yl)propanoic acid” and similar compounds could have potential applications in the development of new drugs and therapies.
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-11-5-2-9(3-6-11)15-13(20)17-14-16-10(8-22-14)4-7-12(18)19/h2-3,5-6,8H,4,7H2,1H3,(H,18,19)(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLLJLRNCPUMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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